(R)-2-Ethyl-2-methylsuccinic acid
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Overview
Description
®-2-Ethyl-2-methylsuccinic acid is an organic compound with the molecular formula C7H12O4. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the succinic acid family, which is known for its role in the citric acid cycle, a key metabolic pathway in cellular respiration.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Ethyl-2-methylsuccinic acid can be synthesized through various methods. One common approach involves the alkylation of diethyl malonate with ethyl bromide, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong base like sodium ethoxide in ethanol, followed by acidification with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-Ethyl-2-methylsuccinic acid may involve the catalytic hydrogenation of itaconic acid derivatives. This method is advantageous due to its scalability and cost-effectiveness. The reaction is usually carried out under high pressure and temperature in the presence of a metal catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
®-2-Ethyl-2-methylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
®-2-Ethyl-2-methylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying metabolic pathways involving succinic acid derivatives.
Medicine: Research is ongoing into its potential use in drug development, particularly for its role in metabolic regulation.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism by which ®-2-Ethyl-2-methylsuccinic acid exerts its effects involves its participation in metabolic pathways. It acts as a substrate for enzymes involved in the citric acid cycle, facilitating the production of energy in the form of ATP. The molecular targets include enzymes such as succinate dehydrogenase and fumarase, which are key components of the citric acid cycle.
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: A dicarboxylic acid involved in the citric acid cycle.
Methylsuccinic Acid: A derivative of succinic acid with a methyl group substitution.
Ethylsuccinic Acid: Another derivative with an ethyl group substitution.
Uniqueness
®-2-Ethyl-2-methylsuccinic acid is unique due to its chiral nature and the presence of both ethyl and methyl groups. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in asymmetric synthesis and as a chiral building block in organic chemistry.
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2R)-2-ethyl-2-methylbutanedioic acid |
InChI |
InChI=1S/C7H12O4/c1-3-7(2,6(10)11)4-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)/t7-/m1/s1 |
InChI Key |
FDYJJKHDNNVUDR-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@](C)(CC(=O)O)C(=O)O |
Canonical SMILES |
CCC(C)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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